4-Propylbenzenesulfonyl fluoride

Catalog No.
S3302816
CAS No.
1368659-23-7
M.F
C9H11FO2S
M. Wt
202.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propylbenzenesulfonyl fluoride

CAS Number

1368659-23-7

Product Name

4-Propylbenzenesulfonyl fluoride

IUPAC Name

4-propylbenzenesulfonyl fluoride

Molecular Formula

C9H11FO2S

Molecular Weight

202.24

InChI

InChI=1S/C9H11FO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3

InChI Key

QUANWRLXHIFDCR-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)F

Solubility

not available

There is limited information readily available on the specific origin or significance of PBSF in scientific research. However, arylsulfonyl fluorides in general are known for their reactivity and ability to act as fluorinating agents []. This property makes them valuable tools in organic synthesis for introducing fluorine atoms into various molecules.


Molecular Structure Analysis

PBSF consists of a benzene ring (six-membered carbon ring) with a sulfonyl fluoride group (SO2F) attached at the para (4th) position. The propyl group (CH2CH2CH3) is also attached to the benzene ring at the para position relative to the sulfonyl fluoride group. This structure gives PBSF a hydrophobic (water-fearing) aromatic core and a reactive fluorine atom.


Chemical Reactions Analysis

The primary focus of research on PBSF involves its role as a fluorinating agent. One documented example describes its use in the fluorination of enolizable ketones []. The reaction proceeds through the following steps:

  • Nucleophilic attack: The enolate ion of the ketone acts as a nucleophile, attacking the electrophilic sulfur atom of PBSF.
  • C-S bond formation and F- leaving group: A carbon-sulfur bond is formed, and the fluoride ion departs as a leaving group.
  • Rearrangement and elimination: The intermediate rearranges and eliminates the sulfinate group (SO2-), resulting in the formation of a fluorinated ketone.

Balanced chemical equation for the general reaction:

R-CH2-C(O)-CH2-R' (enolate) + PBSF → R-CH2-C(F)-CH2-R' (fluorinated ketone) + SO2- + Ph-H (benzene) []

Protein-Protein Crosslinking:

PBSF is primarily used as a crosslinking agent in protein-protein interaction studies. It reacts selectively with the primary amine groups (amino groups) of lysine residues in proteins, forming covalent bonds and linking proteins in close proximity. This technique allows researchers to:

  • Identify protein-protein interactions: By crosslinking proteins that interact, PBSF helps determine which proteins bind to each other and potentially form complexes. This information is crucial for understanding cellular processes and signaling pathways.
  • Analyze protein complex structure and organization: By studying the crosslinking pattern of proteins within a complex, researchers can gain insights into the relative orientation and organization of the interacting proteins.

Chemical Biology and Drug Discovery:

PBSF's ability to modify proteins with a specific functional group (sulfonyl fluoride) makes it valuable in chemical biology and drug discovery. Researchers can:

  • Introduce new functionalities to proteins: By attaching specific molecules or probes to the sulfonyl fluoride group, researchers can modify protein function or introduce functionalities for further analysis. This approach is useful in studying protein activity, localization, and interactions with other molecules.
  • Develop activity-based probes (ABPs): PBSF can be used to create ABPs, which are molecules that covalently bind to active enzymes. These probes can be employed to identify and characterize enzymes in complex biological samples, aiding in drug discovery efforts.

Other Applications:

PBSF also finds applications in other areas of scientific research, such as:

  • Studying protein dynamics and conformational changes: By strategically introducing crosslinks at specific points in a protein, researchers can probe its flexibility and conformational changes upon binding to other molecules or undergoing different cellular processes.
  • Investigating protein-nucleic acid interactions: PBSF can be used to crosslink proteins with nucleic acids (DNA or RNA), providing insights into protein-nucleic acid complexes involved in various cellular functions like transcription and translation.

XLogP3

2.9

Dates

Modify: 2024-04-14

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